molecular formula C10H16ClN3O3S B1523004 2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride CAS No. 1258639-56-3

2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride

Cat. No. B1523004
CAS RN: 1258639-56-3
M. Wt: 293.77 g/mol
InChI Key: WOSXPXPBCLKEPX-UHFFFAOYSA-N
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Description

2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride, also known as MS-222, is a widely used anesthetic agent in aquatic and laboratory animals. It is a derivative of aminobenzoic acid, and its hydrochloride salt form is water-soluble and highly effective. MS-222 is used for both short-term and long-term anesthesia in a variety of animals, including fish, amphibians, reptiles, and mammals. It is also used in laboratory research applications, such as in studies involving the effects of anesthesia on behavior, physiology, and biochemistry.

Scientific Research Applications

Environmental Science

In environmental science, researchers might explore the compound’s behavior in different ecosystems. Its degradation products, bioaccumulation potential, and environmental impact could be areas of study, contributing to the understanding of chemical pollutants.

Each application area leverages the unique chemical structure of “2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride” to explore new frontiers in scientific research . The compound’s versatility and the breadth of its potential applications make it a valuable asset in the advancement of various scientific disciplines.

properties

IUPAC Name

2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S.ClH/c1-7(11)10(14)13-8-4-3-5-9(6-8)17(15,16)12-2;/h3-7,12H,11H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSXPXPBCLKEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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